molecular formula C16H13FO4 B6408515 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261911-38-9

2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6408515
CAS RN: 1261911-38-9
M. Wt: 288.27 g/mol
InChI Key: ITJBNYNEHBTGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% is a novel and highly potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is a member of the family of carboxylic acids and has been widely used in scientific research for its anti-inflammatory and analgesic activities. It has been found to be particularly effective in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, it has been used in laboratory experiments to study the effects of COX-2 inhibition on various biochemical and physiological processes. In

Scientific Research Applications

2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been widely used in scientific research for its anti-inflammatory and analgesic activities. It has been found to be particularly effective in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, it has been used in laboratory experiments to study the effects of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% inhibition on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% involves the inhibition of the enzyme cyclooxygenase-2 (2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%). 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%, 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% is able to reduce inflammation and pain.
Biochemical and Physiological Effects
The inhibition of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% by 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to modulate the immune system and reduce oxidative stress. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and to inhibit the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a highly potent inhibitor of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%, which makes it ideal for studying the effects of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% inhibition on various biochemical and physiological processes. Additionally, it is a relatively safe and non-toxic compound, which makes it suitable for use in laboratory experiments. However, it also has some limitations. It is not suitable for use in experiments involving animals, as it is not approved for use in humans. Additionally, it is not suitable for use in experiments involving long-term exposure, as its effects are not fully known.

Future Directions

There are several potential future directions for the use of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%. One potential direction is the development of novel compounds that are more potent inhibitors of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%. Additionally, research could be conducted to further explore the biochemical and physiological effects of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%. Finally, research could be conducted to explore potential therapeutic applications of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%, such as the treatment of inflammatory diseases.
Conclusion
In conclusion, 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% is a novel and highly potent inhibitor of the enzyme cyclooxygenase-2 (2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%). It has been widely used in scientific research for its anti-inflammatory and analgesic activities, and has been found to be particularly effective in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, it has been used in laboratory experiments to study the effects of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% inhibition on various biochemical and physiological processes. There are several potential future directions for the use of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%, including the development of novel compounds that are more potent inhibitors of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%, further exploration of the biochemical and physiological effects of 2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%, and exploration of potential therapeutic applications.

Synthesis Methods

2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95% can be synthesized from 1-fluoro-4-methoxybenzene and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide and a catalyst such as triethylamine. The reaction proceeds in two steps: the first step involves the formation of the intermediate compound 1-fluoro-4-methoxybenzoyl chloride, and the second step involves the formation of the final product 2-(3-fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid, 95%.

properties

IUPAC Name

2-(3-fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-4-3-5-11(14(9)15(18)19)10-6-7-12(13(17)8-10)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJBNYNEHBTGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691484
Record name 3'-Fluoro-4'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxycarbonylphenyl)-6-methylbenzoic acid

CAS RN

1261911-38-9
Record name 3'-Fluoro-4'-(methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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